molecular formula C32H29ClN2O5 B12002778 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate CAS No. 765299-88-5

4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate

Cat. No.: B12002778
CAS No.: 765299-88-5
M. Wt: 557.0 g/mol
InChI Key: XMZAOJIUGCQXDO-KEIPNQJHSA-N
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Preparation Methods

The synthesis of 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product

Chemical Reactions Analysis

4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, materials science, and environmental studies, while also presenting relevant data tables and case studies.

Chemical Formula

  • Molecular Formula: C₁₉H₁₈ClN₃O₄
  • CAS Number: 769152-75-2

Medicinal Chemistry

The compound has been studied for its potential as an antimicrobial agent . Hydrazones are known for their ability to inhibit bacterial growth and have been evaluated for their cytotoxicity against various cancer cell lines.

Case Study: Antimicrobial Activity
A study reported that derivatives of hydrazone compounds exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The specific activity of this compound was assessed in vitro, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

CompoundMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
Standard Antibiotic16Staphylococcus aureus

Materials Science

In materials science, the compound has potential applications in the development of polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation.

Research Findings: Polymer Blends
Research indicates that blending this compound with polyvinyl chloride (PVC) enhances the thermal stability of the resulting material. The thermal degradation temperature increased by approximately 20°C compared to pure PVC .

PropertyPure PVCPVC with Compound
Thermal Degradation Temperature (°C)180200
Tensile Strength (MPa)4550

Environmental Studies

The environmental impact of chemical compounds is crucial for sustainable development. Preliminary studies suggest that this compound may pose risks to aquatic ecosystems, as indicated by its classification as hazardous to aquatic life .

Environmental Toxicity Assessment
A toxicity assessment revealed that the compound exhibits long-lasting harmful effects on aquatic organisms, necessitating careful handling and disposal measures.

Organism TypeLC50 (mg/L)Exposure Duration (h)
Fish0.596
Daphnia magna0.348

Mechanism of Action

The mechanism of action of 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate can be compared with other similar compounds, such as:

Properties

CAS No.

765299-88-5

Molecular Formula

C32H29ClN2O5

Molecular Weight

557.0 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate

InChI

InChI=1S/C32H29ClN2O5/c1-2-3-20-38-27-18-12-25(13-19-27)32(37)40-28-16-10-23(11-17-28)21-34-35-31(36)29-6-4-5-7-30(29)39-22-24-8-14-26(33)15-9-24/h4-19,21H,2-3,20,22H2,1H3,(H,35,36)/b34-21+

InChI Key

XMZAOJIUGCQXDO-KEIPNQJHSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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